4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine
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Overview
Description
4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine is a heterocyclic compound that contains a furan ring, a triazole ring, and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-furoyl hydrazine with benzaldehyde can form an intermediate, which is then cyclized with pyridine-4-carboxaldehyde under acidic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced under hydrogenation conditions to form dihydrotriazole derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Nitrated or halogenated pyridine derivatives.
Scientific Research Applications
4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The furan and triazole rings can interact with biological macromolecules, leading to the modulation of their activity. This compound may also induce apoptosis in cancer cells by affecting mitochondrial pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine
- 4-furan-2-ylmethyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol
- 2-(furan-2-yl)[1,3]thiazolo[4,5-b]pyridine
Uniqueness
This compound is unique due to its specific combination of furan, triazole, and pyridine rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
Molecular Formula |
C17H12N4O |
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Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-[3-(furan-2-yl)-5-phenyl-1,2,4-triazol-4-yl]pyridine |
InChI |
InChI=1S/C17H12N4O/c1-2-5-13(6-3-1)16-19-20-17(15-7-4-12-22-15)21(16)14-8-10-18-11-9-14/h1-12H |
InChI Key |
ZNQINHBAYPDXRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=NC=C3)C4=CC=CO4 |
Origin of Product |
United States |
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